AZD5213 is classified as a histamine H3 receptor antagonist and inverse agonist. It was developed by AstraZeneca and has been investigated for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and mild cognitive impairment. The compound's unique properties allow it to selectively bind to the histamine H3 receptor, distinguishing it from other compounds that may have broader effects on histaminergic signaling pathways.
The synthesis of AZD5213 involves multiple steps, including the preparation of various intermediates. Although specific proprietary details are not publicly disclosed, general synthetic routes include:
The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the product.
AZD5213 has a complex molecular structure characterized by several functional groups that facilitate its interaction with the histamine H3 receptor. Its molecular formula is C19H24N4O2, and it features a bicyclic core structure connected to various substituents that enhance its binding affinity.
C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N
This structural configuration is crucial for its selective antagonistic activity against the histamine H3 receptor.
AZD5213 undergoes several chemical reactions that are significant for its functionality:
The outcomes of these reactions depend on the specific reagents and conditions employed during synthesis.
AZD5213 operates primarily as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it stabilizes it in an inactive conformation, effectively reducing its activity. This mechanism leads to an increase in neurotransmitter release in the brain, particularly enhancing cognitive functions such as attention and memory.
Key pharmacokinetic parameters observed during clinical studies include:
These properties are critical for both laboratory research applications and potential therapeutic use.
AZD5213 has a wide array of applications across different fields:
AZD5213 is a small-molecule inverse agonist that selectively targets the histamine H₃ (H₃R) receptor. It functions as a competitive, rapidly reversible antagonist with high binding affinity, exhibiting a potency (Kᵢ) of 0.5 nM and functional activity (IC₅₀) of 3 nM at human H₃ receptors [1]. The compound demonstrates exceptional selectivity (>10,000-fold) across 335 off-target receptors and enzymes, minimizing interactions with unrelated neurotransmitter systems [1] [2]. As a CNS penetrant, AZD5213 achieves therapeutic concentrations in the brain following oral administration, with in vivo occupancy studies confirming dose-dependent engagement of H₃ receptors across species (pKᵢ values: rat 8.5, mouse 8.3, non-human primate 8.4) [1] [3]. Its mechanism involves blocking presynaptic H₃ autoreceptors, thereby enhancing histamine release while simultaneously disinhibiting the release of acetylcholine, dopamine, and norepinephrine in cortical regions [1] [2].
Table 1: Key Pharmacodynamic Properties of AZD5213
Parameter | Value | Experimental Context |
---|---|---|
H₃R Kᵢ | 0.5 nM | Human receptor binding assay |
Functional IC₅₀ | 3 nM | Cell-based activity assay |
Selectivity index | >10,000-fold | 335 off-target screens |
In vivo occupancy (free brain concentration) | pKᵢ 8.3–8.5 | Rodent/NHP models |
Primary neurotransmitters modulated | Histamine, ACh, DA, NE | Rat prefrontal cortex release |
The development of AZD5213 (2008–2015) by AstraZeneca emerged from evolving understanding of H₃ receptor neurobiology. Early research established H₃ receptors as auto- and heteroreceptors regulating histamine, acetylcholine, and monoamine release—neurotransmitters critical for cognition, wakefulness, and pain processing [5] [2]. Pre-2010 compounds faced challenges due to prolonged receptor occupancy causing nocturnal sleep disruption, limiting therapeutic utility [2]. AZD5213 was engineered specifically to achieve circadian-optimized receptor engagement, leveraging its short half-life (~5 hours) and rapid absorption (Tₘₐₓ 0.7–2.0 hours) to permit high daytime occupancy while allowing nighttime receptor disengagement [1] [2] [3].
Critical milestones included:
Table 2: Key Development Milestones for AZD5213
Timeline | Development Phase | Significant Findings |
---|---|---|
2010–2011 | Phase I PET Occupancy Study (D3030C00003) | Established Kᵢ,ₚₗ of 1.14 nM; circadian-compatible pharmacokinetics [3] |
2013 | Phase II Initiation | Trials launched for Tourette’s, AD, MCI, neuropathic pain [4] |
2015 | Clinical Discontinuation | All development halted post-Phase II [4] |
Cognitive Enhancement Mechanisms
Preclinical studies demonstrated AZD5213’s efficacy in reversing scopolamine-induced memory deficits and enhancing novel object recognition in rodents at doses as low as 0.33mg/kg orally [1]. This aligned with H₃ receptor distribution in corticostriatal circuits—pathways implicated in attention, executive function, and memory consolidation [5] [2]. Academic interest centered on its ability to amplify histaminergic and cholinergic tone without direct muscarinic activation, potentially avoiding gastrointestinal side effects of acetylcholinesterase inhibitors [1] [8]. Clinical PET data further validated its unique "high-daytime/low-nocturnal" occupancy profile, theoretically enabling 24-hour cognitive benefits without sleep disruption—a limitation of earlier H₃ antagonists [2].
Neuropathic Pain Modulation
Beyond cognition, AZD5213 reversed neuropathic pain in rodent models through H₃-mediated noradrenaline and dopamine release in pain-processing regions like the prefrontal cortex [1]. A 2021 cross-over study (NCT01928381) explored its adjunctive potential with pregabalin in diabetic neuropathy, mechanistically leveraging H₃ heteroreceptor blockade to amplify descending inhibitory pathways [1].
Neurodevelopmental Disorders
Research linked histamine deficiency to disrupted corticostriatal development in Tourette’s syndrome and obsessive-compulsive disorder [5]. Though AZD5213’s development in Tourette’s (NCT01904773) was discontinued, it provided foundational insights into H₃ modulation of striatal dopamine—a pathophysiological factor in tics [4] [5].
Table 3: Therapeutic Mechanisms of AZD5213 in Preclinical Models
Therapeutic Area | Model System | Key Outcome | Proposed Mechanism |
---|---|---|---|
Cognitive Enhancement | Scopolamine-impaired rats | Reversed memory deficit (0.33mg/kg po) | ↑ ACh, DA, NE in prefrontal cortex |
Neuropathic Pain | Rodent neuropathy models | Mechanical allodynia reversal | ↑ NE/DA in pain modulation pathways |
Neurodevelopmental Modulation | Transgenic HDC-deficient mice | Improved striatal circuit function | Restoration of histaminergic neurotransmission |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0